![molecular formula C10H8BrClO2 B2977085 (1R,2R)-2-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid CAS No. 2227801-86-5](/img/structure/B2977085.png)
(1R,2R)-2-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid
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Description
(1R,2R)-2-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid is a chemical compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
Enzymatic Process Development
A study by Guo et al. (2017) highlighted the enzymatic process for the preparation of chiral intermediates essential for the synthesis of Ticagrelor, a medication used for treating acute coronary syndromes. This process involves a ketoreductase (KRED) enzyme for the transformation of ethanone into a chiral alcohol, which is a critical step towards synthesizing cyclopropanecarboxylic acid ethyl ester derivatives. This enzymatic method is noted for its green and environmentally sound approach, indicating its potential utility in industrial applications for creating complex organic compounds, including (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester with high efficiency and safety (Guo et al., 2017).
Biological Evaluation of Derivatives
Boztaş et al. (2019) synthesized bromophenol derivatives with a cyclopropyl moiety, exploring their biological activity, particularly as inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These findings suggest the potential of cyclopropyl-containing compounds in developing therapeutic agents for diseases like Alzheimer's and Parkinson's, implying that modifications to the cyclopropane ring, such as those found in (1R,2R)-2-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid, could be beneficial in medical research (Boztaş et al., 2019).
Synthetic Techniques and Chemical Transformations
Research on the synthesis and characterization of cyclopropane derivatives, including efforts by Tian et al. (2009), highlights the significance of cyclopropanecarboxylic acids as leading compounds due to their biological activity. These studies provide insights into the chemical transformations and synthetic strategies that could be applied to the synthesis of (1R,2R)-2-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid and its derivatives, showcasing their potential in developing new chemical entities with desired biological properties (Tian et al., 2009).
Monitoring and Detection Methods
Arrebola et al. (1999) developed a method for determining metabolites of synthetic pyrethroids in human urine, showcasing the analytical capabilities for monitoring compounds structurally related to cyclopropanecarboxylic acids. This research underscores the importance of detecting and quantifying metabolites from various compounds, including those related to (1R,2R)-2-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid, for environmental and health-related studies (Arrebola et al., 1999).
properties
IUPAC Name |
(1R,2R)-2-(3-bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO2/c11-6-1-5(2-7(12)3-6)8-4-9(8)10(13)14/h1-3,8-9H,4H2,(H,13,14)/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSWSBVFIXAGMB-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid |
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